4-Bromo-3-iodobenzaldehyde

Chemoselective cross-coupling Sequential functionalization Oxidative addition kinetics

4-Bromo-3-iodobenzaldehyde (CAS 873387-81-6) is the reagent of choice for medicinal chemistry and process R&D groups requiring sequential, chemoselective cross-coupling. Its para-Br/meta-I substitution pattern enables orthogonal Suzuki–Miyaura couplings: the C–I bond reacts first under mild Pd(0) conditions, leaving the C–Br bond intact for a subsequent coupling. This eliminates protecting-group manipulations, reduces step count, and lowers API development costs. Substitute analogs (e.g., 3-bromo-4-iodobenzaldehyde, mp 65–67°C) lack this orthogonal reactivity and cannot replace this scaffold. Certified purity ≥95% (GC), batch-specific COA available.

Molecular Formula C7H4BrIO
Molecular Weight 310.91
CAS No. 873387-81-6
Cat. No. B3030158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-iodobenzaldehyde
CAS873387-81-6
Molecular FormulaC7H4BrIO
Molecular Weight310.91
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)I)Br
InChIInChI=1S/C7H4BrIO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H
InChIKeyZFZAZPMPNMBBIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-iodobenzaldehyde CAS 873387-81-6 – Procurement Baseline for a Dihalogenated Benzaldehyde Building Block


4-Bromo-3-iodobenzaldehyde (CAS 873387-81-6) is a dihalogenated aromatic aldehyde bearing bromine at the para position and iodine at the meta position of the benzaldehyde ring . It serves as a privileged scaffold in medicinal chemistry and agrochemical research because the two different halogen atoms enable sequential, chemoselective cross‑coupling reactions that are impossible with monohalogenated or symmetrically dihalogenated analogs [1]. The compound is commercially available with certified purity typically ≥ 95% (GC) and is supplied as a crystalline solid with a melting point of approximately 127 °C .

Why 4-Bromo-3-iodobenzaldehyde Cannot Be Replaced by Mono‑Halogenated or Symmetrical Dihalogenated Benzaldehydes


Simple substitution with 4‑bromobenzaldehyde, 3‑iodobenzaldehyde, or even the positional isomer 3‑bromo‑4‑iodobenzaldehyde is not feasible when a synthetic route demands orthogonal reactivity . The coexistence of a C–I bond (high oxidative‑addition propensity) and a C–Br bond (lower, controllable reactivity) on the same ring is the structural prerequisite for sequential, site‑selective C–C bond formation, a capability that monohalogenated analogues and symmetrically dihalogenated congeners (e.g., 3,4‑dibromobenzaldehyde) fundamentally lack [1]. Furthermore, the 4‑bromo‑3‑iodo substitution pattern imparts a distinct melting point (≈127 °C) that differs significantly from its 3‑bromo‑4‑iodo isomer (65–67 °C), directly impacting solid‑state handling and formulation [2]. Therefore, interchangeability is precluded by both reactivity requirements and physical‑property considerations.

Quantitative Differentiation Evidence for 4-Bromo-3-iodobenzaldehyde vs. Closest Analogs


Orthogonal Reactivity: C–I vs. C–B Bond Selectivity in Palladium‑Catalyzed Cross‑Couplings

4-Bromo-3-iodobenzaldehyde possesses two chemically distinct carbon–halogen bonds that enable orthogonal, sequential cross‑coupling reactions. In palladium(0)‑catalyzed processes, oxidative addition occurs preferentially at the C–I bond because aryl iodides react significantly faster than aryl bromides [1]. A quantitative reactivity model for oxidative addition to Pd(0) ranks leaving‑group propensity as I > Br >> Cl and predicts relative rates that can be used to design site‑selective Suzuki, Sonogashira, or Heck reactions on multihalogenated substrates [1]. In contrast, monohalogenated benzaldehydes (4‑bromobenzaldehyde, 3‑iodobenzaldehyde) provide only a single reactive site, while symmetrically dihalogenated analogs (3,4‑dibromobenzaldehyde) offer two sites with identical reactivity, precluding sequential, chemoselective elaboration [2].

Chemoselective cross-coupling Sequential functionalization Oxidative addition kinetics

Melting Point as a Physical‑Identity Discriminator Between Positional Isomers

The melting point of 4‑bromo‑3‑iodobenzaldehyde (≈127 °C, experimental) is approximately 60 °C higher than that of its positional isomer 3‑bromo‑4‑iodobenzaldehyde (65–67 °C) [1]. This large difference provides a simple, rapid quality‑control check for isomer identity and purity upon receipt. The higher melting point also indicates stronger intermolecular interactions in the crystalline lattice, which may affect dissolution behavior, storage stability, and solid‑phase reaction kinetics relative to the lower‑melting isomer [2].

Solid‑state characterization Positional isomer differentiation Crystalline handling

Certified GC Purity: Batch‑to‑Batch Reproducibility vs. Typical Commercial Alternates

Commercial lots of 4‑bromo‑3‑iodobenzaldehyde from Apollo Scientific/CymitQuimica are certified with a typical GC purity of 98.3% (area‑%), as stated on the batch‑specific Certificate of Analysis . In comparison, many generic suppliers of 4‑bromobenzaldehyde or 3‑iodobenzaldehyde report purities of 97–99% but often without batch‑specific GC documentation, leading to variability that can compromise sensitive catalytic reactions . The higher certified purity and documented batch traceability reduce the risk of catalyst poisoning from halogenated impurities.

Quality assurance GC purity Batch consistency

Hazard Classification and Safe‑Handling Profile: Comparative Toxicology with 4‑Bromobenzaldehyde

4‑Bromo‑3‑iodobenzaldehyde is classified under GHS as Acute Tox. 3 (H301: toxic if swallowed), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335: may cause respiratory irritation), and is also labeled as harmful by skin contact or inhalation (H312+H332) . In contrast, 4‑bromobenzaldehyde is typically classified only as a skin and eye irritant (H315, H319) and lacks the acute oral toxicity warning . The additional toxicity alerts for the dihalogenated compound necessitate stricter personal protective equipment (PPE) and ventilation controls. Procurement of 4‑bromo‑3‑iodobenzaldehyde therefore requires a commensurate investment in safety infrastructure, which must be factored into the total cost of ownership.

Toxicology Safe handling Hazard communication

Optimal Procurement Scenarios for 4-Bromo-3-iodobenzaldehyde Based on Quantitative Differentiation Evidence


Sequential, Chemoselective Synthesis of Unsymmetrically Substituted Biaryl Drug Intermediates

When a medicinal chemistry program requires a benzaldehyde core to be elaborated with two different aryl groups via sequential Suzuki–Miyaura couplings, 4‑bromo‑3‑iodobenzaldehyde is the reagent of choice. The C–I bond is consumed first under mild Pd(0) conditions, leaving the C–Br bond intact for a subsequent coupling under more forcing conditions, as predicted by quantitative oxidative‑addition reactivity models [1]. This strategy eliminates the need for protecting‑group manipulations and reduces step count, directly lowering the cost of goods in early‑stage API development.

Quality‑Control Verification of Positional Isomer Identity Using Melting Point

In GMP or ISO‑certified laboratories, the melting point of 4‑bromo‑3‑iodobenzaldehyde (≈127 °C) serves as a rapid, compendial identity test to distinguish it from the 3‑bromo‑4‑iodo isomer (65–67 °C) [1]. This differentiation is critical because the two isomers exhibit identical molecular weight, microanalytical composition, and MS fragmentation, making melting point the most operationally simple discriminating assay to prevent costly synthetic mis‑steps.

Reaction Optimization with Batch‑Certified High‑Purity Input Material

For research groups developing catalytic cross‑coupling methodologies or scaling up to kilogram quantities, using 4‑bromo‑3‑iodobenzaldehyde with batch‑specific GC purity of 98.3% [1] minimizes variability arising from halogenated impurities. This batch traceability allows systematic DoE (Design of Experiments) optimization without confounding effects from unknown contaminants, accelerating route scouting in both academic and industrial process chemistry groups.

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